

Application Notes and Protocols for CDK2-IN-29 in Kinase Activity Assays

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. **CDK2-IN-29** is a potent inhibitor of cyclin-dependent kinases. These application notes provide detailed protocols for utilizing **CDK2-IN-29** in biochemical and cellular kinase activity assays to characterize its potency, selectivity, and effects on cell signaling.

Data Presentation

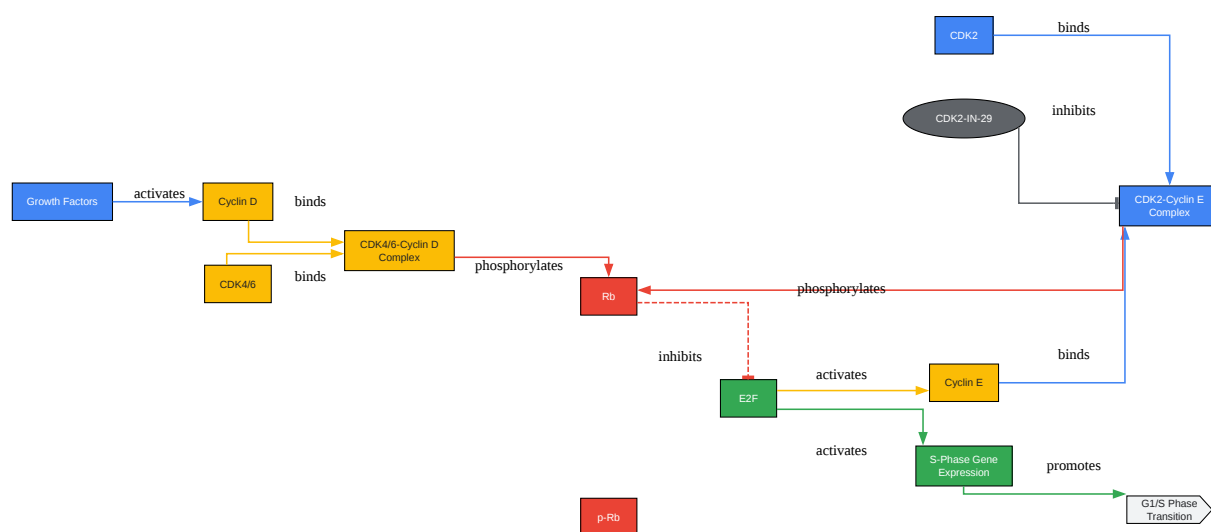
The inhibitory activity of **CDK2-IN-29** against CDK2 and other kinases is summarized in the table below. This quantitative data is essential for assessing the compound's potency and selectivity profile.

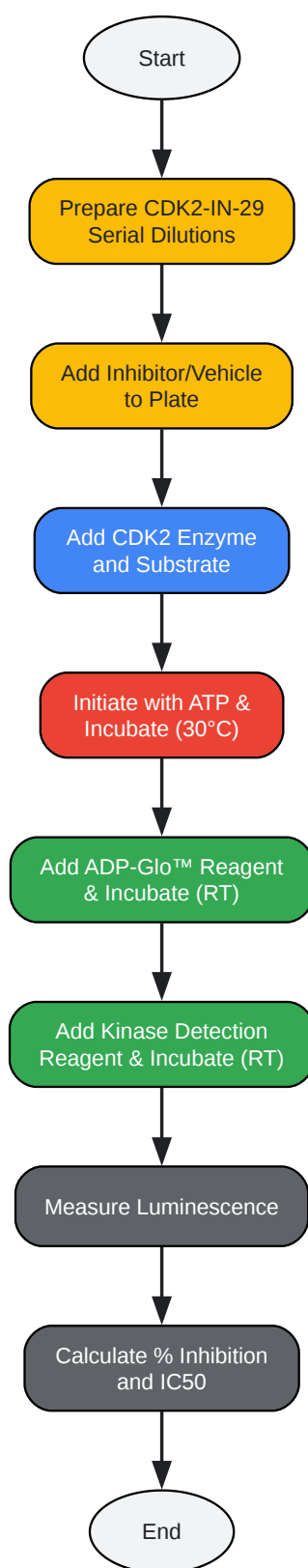
Kinase	IC50 (nM)	Assay Type
CDK2	96	Biochemical
CDK4	360	Biochemical

[Source: MedChemExpress
Product Page]

Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. The active CDK2/Cyclin complex phosphorylates various substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication. **CDK2-IN-29** exerts its effect by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest.





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